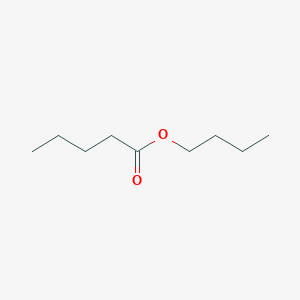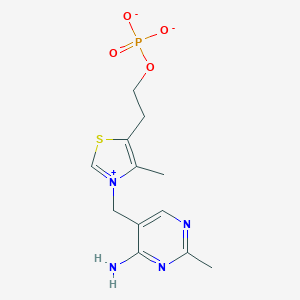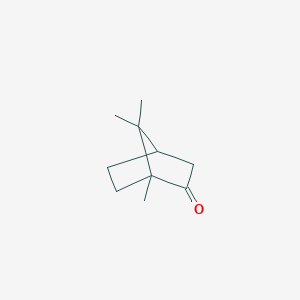
Tétrachlorhydrate de triéthylènetétramine
Vue d'ensemble
Description
Le tétrachlorhydrate de trientine est un agent chélateur du cuivre principalement utilisé dans le traitement de la maladie de Wilson, une maladie génétique qui provoque une accumulation excessive de cuivre dans l'organisme . Ce composé est connu pour sa capacité à lier les ions cuivre et à faciliter leur excrétion de l'organisme, réduisant ainsi la toxicité du cuivre .
Applications De Recherche Scientifique
Trientine tetrahydrochloride has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
Triethylenetetramine tetrahydrochloride, also known as Trientine tetrahydrochloride, is a potent and selective copper (II)-selective chelator . It is a structural analog of linear polyamine compounds, spermidine and spermine . The primary target of this compound is copper ions in the body . It has been suggested that the TETA-metabolizing enzyme is actually spermidine/spermine acetyltransferase .
Mode of Action
Triethylenetetramine tetrahydrochloride works by promoting urinary copper excretion . It binds to copper and forms a stable complex that is then excreted from the body . This helps to reduce excess body copper storage and ameliorate symptoms of Wilson’s disease .
Biochemical Pathways
The biochemical pathways affected by Triethylenetetramine tetrahydrochloride are primarily related to copper homeostasis . By chelating copper, it prevents the accumulation of copper in tissues, which is a characteristic of Wilson’s disease . It has also been shown to possess telomerase inhibiting and anti-angiogenesis properties .
Pharmacokinetics
Triethylenetetramine tetrahydrochloride is poorly absorbed with a bioavailability of 8 to 30% . It is widely distributed in tissues with relatively high concentrations measured in liver, heart, and kidney . It is mainly metabolized via acetylation , and two major acetylated metabolites exist in human serum and urine . It is mainly excreted in urine as the unchanged parent drug and two acetylated metabolites . It has a relatively short half-life (2 to 4 hours) in humans .
Result of Action
The primary result of Triethylenetetramine tetrahydrochloride action is the reduction of copper levels in the body, which helps to manage Wilson’s disease . It has also been shown to induce apoptosis of acinar cells of the pancreas in male Fischer 344 rats .
Analyse Biochimique
Biochemical Properties
Triethylenetetramine tetrahydrochloride is a potent and selective copper (II)-selective chelator . It is a structural analog of linear polyamine compounds, spermidine and spermine . It interacts with copper ions, forming a stable complex that is then excreted from the body . This interaction plays a crucial role in the management of Wilson’s disease, a genetic disorder characterized by excessive copper accumulation in the body .
Cellular Effects
Triethylenetetramine tetrahydrochloride has been shown to induce apoptosis of acinar cells of the pancreas in male Fischer 344 rats .
Molecular Mechanism
The molecular mechanism of action of Triethylenetetramine tetrahydrochloride involves its ability to selectively chelate copper (II) ions . This chelation process reduces the amount of free copper in the body, which is beneficial in conditions like Wilson’s disease where copper accumulation is harmful . Additionally, it has been suggested that Triethylenetetramine tetrahydrochloride can inhibit telomerase and exhibit anti-angiogenesis properties, providing potential mechanisms for its anticancer effects .
Temporal Effects in Laboratory Settings
Triethylenetetramine tetrahydrochloride is poorly absorbed with a bioavailability of 8 to 30% . It is widely distributed in tissues with relatively high concentrations measured in liver, heart, and kidney . It is mainly metabolized via acetylation, and two major acetylated metabolites exist in human serum and urine . It is mainly excreted in urine as the unchanged parent drug and two acetylated metabolites . It has a relatively short half-life (2 to 4 hours) in humans .
Dosage Effects in Animal Models
It is known that the compound has a dermal LD50 of 550 mg/kg in rabbits .
Metabolic Pathways
Triethylenetetramine tetrahydrochloride is primarily metabolized via acetylation . The major pharmacokinetic parameters are not associated with the acetylation phenotype of N-acetyltransferase 2, the traditionally regarded drug acetylation enzyme, and the Triethylenetetramine tetrahydrochloride-metabolizing enzyme is actually spermidine/spermine acetyltransferase .
Transport and Distribution
Triethylenetetramine tetrahydrochloride is widely distributed in tissues, with relatively high concentrations measured in liver, heart, and kidney . It is proposed that Triethylenetetramine tetrahydrochloride shares a common transport mechanism with polyamines in intestinal uptake . It is likely that Triethylenetetramine tetrahydrochloride is also transported across biological membranes into mammalian cells by the same transporter for polyamines .
Subcellular Localization
Given its role as a copper chelator, it is likely to be found in locations where copper ions are present within the cell .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La préparation du tétrachlorhydrate de trientine implique la réaction de la triéthylènetétramine avec l'acide chlorhydrique. Une méthode inclut la réaction de la triéthylènetétramine protégée avec l'acide chlorhydrique en milieu aqueux pour produire le sel dihydrochlorure correspondant . Une autre méthode implique la cristallisation du tétrachlorhydrate de trientine à partir d'une solution en ajoutant un anti-solvant à une température d'alimentation spécifique allant de 50 °C à 75 °C .
Méthodes de production industrielle
La production industrielle du tétrachlorhydrate de trientine implique généralement une synthèse à grande échelle utilisant les méthodes mentionnées ci-dessus. Le processus garantit la pureté et la stabilité souhaitées du composé, ce qui est crucial pour ses applications pharmaceutiques .
Analyse Des Réactions Chimiques
Types de réactions
Le tétrachlorhydrate de trientine subit plusieurs types de réactions chimiques, notamment :
Chélation : La réaction principale implique la chélation des ions cuivre, formant un complexe stable qui est excrété dans l'urine.
Substitution : Le composé peut subir des réactions de substitution où les groupes amine réagissent avec d'autres entités chimiques.
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions avec le tétrachlorhydrate de trientine comprennent l'acide chlorhydrique pour sa synthèse et divers sels de cuivre pour les études de chélation . Les réactions sont généralement effectuées à des températures et des pH contrôlés pour garantir des résultats optimaux.
Principaux produits formés
Le principal produit formé par la réaction de chélation est le complexe cuivre-trientine, qui est excrété de l'organisme, réduisant ainsi les niveaux de cuivre chez les patients atteints de la maladie de Wilson .
Applications de la recherche scientifique
Le tétrachlorhydrate de trientine a une large gamme d'applications de recherche scientifique :
Biologie : Étudié pour son rôle dans la réduction du stress oxydatif et l'amélioration de la fonction mitochondriale.
Industrie : Employé en chromatographie d'affinité comme un agent de déplacement d'amine primaire.
Mécanisme d'action
Le tétrachlorhydrate de trientine exerce ses effets en se liant aux ions cuivre par l'intermédiaire de ses atomes d'azote, formant un complexe stable qui est ensuite excrété dans l'urine . Ce mécanisme contribue à réduire la charge en cuivre chez les patients atteints de la maladie de Wilson. Le composé peut également inhiber l'absorption du cuivre dans le tractus intestinal .
Comparaison Avec Des Composés Similaires
Composés similaires
Pénicillamine : Un autre agent chélateur du cuivre utilisé dans le traitement de la maladie de Wilson.
Spermidine et spermine : Analogues structurels de la trientine, ces composés sont également des polyamines, mais sont principalement impliqués dans les fonctions cellulaires plutôt que dans la chélation.
Unicité
Le tétrachlorhydrate de trientine est unique en raison de sa forte sélectivité pour les ions cuivre et de sa tolérance relativement meilleure chez les patients par rapport à la pénicillamine . Sa capacité à former des complexes stables avec le cuivre et à faciliter leur excrétion en fait un agent thérapeutique précieux pour la gestion de la toxicité du cuivre .
Propriétés
IUPAC Name |
N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;tetrahydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18N4.4ClH/c7-1-3-9-5-6-10-4-2-8;;;;/h9-10H,1-8H2;4*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHMDSCYUWAQPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCNCCN)N.Cl.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H22Cl4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063657 | |
| Record name | Trientine tetrahydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4961-40-4 | |
| Record name | Trientine tetrahydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004961404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trientine tetrahydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRIENTINE TETRAHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7360URE56Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
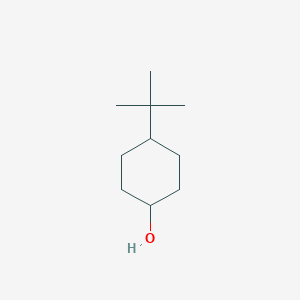
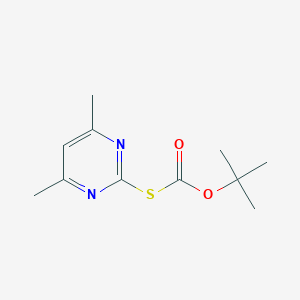


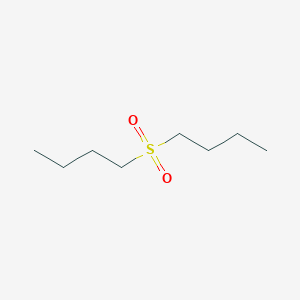
![3,6-Dimethylimidazo[2,1-B]thiazole-2-carboxylic acid ethyl ester](/img/structure/B146181.png)
![(3S,3aS,5aS,6R,9aS,9bS)-3-[[[2,5-Bis(trifluoromethyl)phenyl]amino]carbonyl]dodecahydro-3a,6-dimethyl-7-oxo-1H-benz[e]indene-6-propanoic Acid](/img/structure/B146183.png)

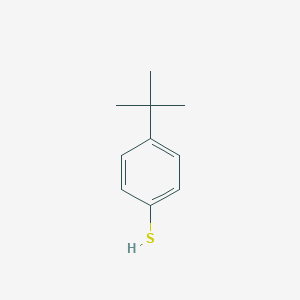
![(17b)-N-[2,5-Bis(trifluoromethyl)phenyl]-3-oxo-androst-4-ene-17-carboxamide](/img/structure/B146186.png)
